molecular formula C7H6ClF3N2O2 B11871334 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one CAS No. 1346697-63-9

4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one

Cat. No.: B11871334
CAS No.: 1346697-63-9
M. Wt: 242.58 g/mol
InChI Key: ZGINRHDCNSWJNN-UHFFFAOYSA-N
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Description

4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone precursor with 3,3,3-trifluoropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chloro or trifluoropropoxy groups.

    Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituent.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized pyridazinones.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action for 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
  • 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
  • 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine

Uniqueness

4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoropropoxy group, in particular, can impart unique electronic and steric properties that differentiate it from other similar compounds.

Properties

CAS No.

1346697-63-9

Molecular Formula

C7H6ClF3N2O2

Molecular Weight

242.58 g/mol

IUPAC Name

5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14)

InChI Key

ZGINRHDCNSWJNN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl

Origin of Product

United States

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